BenchChemオンラインストアへようこそ!

Avocadyne

Fatty Acid Oxidation Inhibition Acute Myeloid Leukemia Mitochondrial Metabolism

Avocadyne (heptadec-16-yne-1,2,4-triol; CAS 24607-05-4) is a terminally unsaturated 17-carbon acetogenin classified as a long-chain fatty alcohol and polyhydroxylated fatty alcohol (PFA). It is found almost exclusively in avocado (Persea americana) tissues and functions as a selective inhibitor of mitochondrial long-chain fatty acid oxidation (FAO) via direct physical interaction with very long-chain acyl-CoA dehydrogenase (VLCAD).

Molecular Formula C17H32O3
Molecular Weight 284.4 g/mol
CAS No. 24607-05-4
Cat. No. B107709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvocadyne
CAS24607-05-4
Synonyms16-Heptadecyne-1,2,4-triol;  Heptadec-16-yne-1,2,4-triol; 
Molecular FormulaC17H32O3
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCCCCC(CC(CO)O)O
InChIInChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h1,16-20H,3-15H2
InChIKeyOHLQBKZXSJYBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avocadyne (CAS 24607-05-4): Technical Definition and Procurement Context for a Selective FAO Inhibitor


Avocadyne (heptadec-16-yne-1,2,4-triol; CAS 24607-05-4) is a terminally unsaturated 17-carbon acetogenin classified as a long-chain fatty alcohol and polyhydroxylated fatty alcohol (PFA) [1][2]. It is found almost exclusively in avocado (Persea americana) tissues and functions as a selective inhibitor of mitochondrial long-chain fatty acid oxidation (FAO) via direct physical interaction with very long-chain acyl-CoA dehydrogenase (VLCAD) [3][4]. Procured primarily for preclinical oncology and metabolic research applications, avocadyne represents the active constituent within avocatin B (Avo-B), a 1:1 mixture with the structurally related analog avocadene [5].

Why Generic Substitution Fails: Critical Differentiators of Avocadyne Among Acetogenins and FAO Inhibitors


Interchangeability between avocadyne and its closest analogs—avocadene, the avocatin B (Avo-B) mixture, or the saturated variant avocadane—is not supported by quantitative evidence due to distinct structure-activity relationships and functional outcomes. The terminal alkyne moiety, C17 odd-numbered carbon chain length, and (2R,4R) stereochemical configuration of avocadyne are non-redundant pharmacophoric elements required for FAO suppression; removal of the terminal triple bond, alteration of chain length, or inversion of stereochemistry at C2 or C4 markedly reduces or abolishes activity [1]. Furthermore, avocadyne and avocadene exhibit functional antagonism when combined (Combination Index >1), demonstrating that their biological effects are not additive and that substitution with the Avo-B mixture would yield suboptimal potency relative to avocadyne alone [2][3]. Procurement decisions predicated on the assumption that structurally related avocado polyols are functionally equivalent would therefore compromise experimental reproducibility and therapeutic potential.

Avocadyne (24607-05-4) Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons with Key Comparators


Avocadyne Demonstrates 3- to 4-Fold Greater FAO Inhibitory Potency Than Avocadene in AML Cell Lines

Avocadyne (AYNE) was identified as the most potent FAO inhibitor within the avocatin B (Avo-B) mixture, exhibiting substantially lower IC50 values compared to avocadene (AENE) across multiple AML cell lines. In TEX cells, AYNE IC50 was 3.10 ± 0.14 µM versus AENE IC50 of approximately 12-15 µM (estimated 4-fold difference) [1][2]. In OCI-AML2 cells, AYNE IC50 was 11.53 ± 3.32 µM versus AENE IC50 >40 µM (estimated >3.5-fold difference) [1].

Fatty Acid Oxidation Inhibition Acute Myeloid Leukemia Mitochondrial Metabolism

Avocadyne Exhibits Potent In Vivo Anti-Leukemic Activity in Patient-Derived AML Xenograft Models

Avocadyne demonstrated significant in vivo anti-leukemic efficacy in an immunodeficient mouse model engrafted with patient-derived AML cells. Twice-weekly intraperitoneal administration of avocadyne (100 mg/kg) for five weeks resulted in reduced leukemic cell engraftment in the bone marrow [1][2]. This in vivo validation distinguishes avocadyne from analogs lacking documented in vivo efficacy.

In Vivo Efficacy Patient-Derived Xenograft Acute Myeloid Leukemia

Avocadyne Demonstrates Superior Mosquito Larvicidal Activity Relative to Avocadene and Avocadenol-A

In a head-to-head comparison of larvicidal activity against three mosquito species, avocadyne exhibited intermediate to superior potency among the tested avocado-derived acetogenins. Against Anopheles stephensi, avocadyne LC50 was 2.33 ppm, compared to 2.80 ppm for avocadene and 2.07 ppm for avocadenol-A [1]. Against Aedes aegypti, avocadyne LC50 was 5.35 ppm versus 3.73 ppm for avocadene; against Culex quinquefasciatus, avocadyne LC50 was 3.98 ppm versus 5.96 ppm for avocadene [1].

Insecticidal Activity Vector Control Larvicidal Potency

Avocadyne Exhibits Slightly Lower but Still Appreciable Bioaccessibility Compared to Avocadene Under Simulated Gastrointestinal Conditions

In dynamic (TIM-1) and static in vitro digestion models of lyophilized Hass avocado pulp powder, avocadyne demonstrated 50% bioaccessibility compared to 55% for avocadene [1]. Notably, when formulated as a 1:1 ratio of pure crystals in an oil-in-water microemulsion, bioaccessibility increased by an average of 15% for both compounds relative to the pulp powder matrix [1].

Bioaccessibility Oral Bioavailability In Vitro Digestion

Avocadyne and Avocadene Exhibit Comparable In Vivo Pharmacokinetic Profiles Following Oral SEDDS Administration

In a pilot non-compartmental pharmacokinetic study in C57BL/6J mice, avocadyne and avocadene administered via oral gavage as self-emulsifying drug delivery systems (SEDDS) at 100 mg/kg demonstrated comparable systemic exposure profiles [1]. Avocadyne Cmax was 1544.83 ± 216.37 ng/mL versus 1687.90 ± 79.08 ng/mL for avocadene; avocadyne AUC0_t was 13032.37 ± 838.88 ng/mL*h versus 9499.48 ± 1243.22 ng/mL*h for avocadene [1]. Terminal half-life was 3.55 ± 0.50 h for avocadyne and 4.37 ± 1.88 h for avocadene [1].

Pharmacokinetics Oral Bioavailability SEDDS Formulation

Acetogenin-Enriched Extract Containing AcO-Avocadyne Demonstrates High Acute Oral Safety Margin in Preclinical Toxicology

A food-grade acetogenin-enriched extract (Avosafe®) containing AcO-avocadyne as a characterized constituent demonstrated an acute oral LD50 >2000 mg/kg in rats, with no signs of macroscopic organ abnormalities or hematological/biochemical parameter alterations at this dose [1]. The extract was also non-mutagenic in bacterial reverse mutation (AMES) assays [1]. Note: This safety data derives from an enriched extract containing AcO-avocadyne rather than pure avocadyne; direct safety comparison between pure avocadyne and pure avocadene is not available.

Acute Oral Toxicity Safety Assessment Food-Grade Extract

Optimal Research and Industrial Application Scenarios for Avocadyne (CAS 24607-05-4)


AML Preclinical Therapeutic Development Requiring Potent and Selective FAO Inhibition

Avocadyne is the optimal choice for preclinical AML studies where maximal FAO inhibitory potency is required. Its IC50 of 3.10 µM in TEX cells represents approximately 4-fold greater potency than the structurally related avocadene, enabling lower dosing to achieve equivalent target engagement [1]. Furthermore, avocadyne's demonstrated in vivo efficacy in patient-derived AML xenograft models (100 mg/kg twice weekly) provides a validated translational rationale not yet established for avocadene as a single agent [2]. Researchers should prioritize avocadyne over the Avo-B mixture given documented antagonism between avocadyne and avocadene when combined [1].

Structure-Activity Relationship Studies of Mitochondrial FAO Inhibitors

Avocadyne serves as an essential reference compound for SAR investigations focused on mitochondrial FAO suppression. The (2R,4R) stereoisomer represents the active pharmacophoric configuration; terminal triple bond presence and C17 chain length are non-redundant structural requirements for VLCAD inhibition [3]. Synthetic accessibility of all stereoisomers via published de novo asymmetric routes enables systematic probing of stereochemical determinants of activity [4]. Avocadyne should be procured alongside its saturated analog avocadane (negative control for alkyne contribution) and stereoisomeric variants for comprehensive SAR panels [3][4].

Vector Control Research Targeting Anopheles and Culex Mosquito Species

For larvicidal screening programs targeting Anopheles stephensi (malaria vector) and Culex quinquefasciatus (filariasis vector), avocadyne offers a favorable potency profile among avocado-derived acetogenins. With LC50 values of 2.33 ppm (An. stephensi) and 3.98 ppm (Cx. quinquefasciatus), avocadyne demonstrates 1.2-fold and 1.5-fold greater potency than avocadene, respectively [5]. Researchers should note species-specific potency variations: avocadene is 1.4-fold more potent against Aedes aegypti (LC50 3.73 ppm versus 5.35 ppm for avocadyne), underscoring the need for compound selection based on target species [5].

Oral Formulation Development for Lipid-Based Delivery Systems

Avocadyne is a suitable candidate for oral formulation development using self-emulsifying drug delivery systems (SEDDS), particularly where sustained systemic exposure is desired. The 1.37-fold higher AUC0_t for avocadyne compared to avocadene (13032 vs. 9500 ng/mL*h) following SEDDS administration indicates greater overall exposure [6]. Bioaccessibility can be enhanced by approximately 15% through microemulsion formulation versus pulp powder matrix [7]. Procurement considerations should account for the modestly lower intrinsic bioaccessibility of avocadyne (50%) relative to avocadene (55%) when formulating from crude extracts [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avocadyne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.